

Methoxyammonium Chloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxyammonium chloride*

Cat. No.: *B8796433*

[Get Quote](#)

Introduction

Methoxyammonium chloride, also known as methoxyamine hydrochloride, is a versatile organic salt with significant applications in organic synthesis and pharmaceutical research. Its ability to react with carbonyl compounds and its role as an inhibitor of the Base Excision Repair (BER) pathway make it a valuable tool for chemists and biologists alike. This technical guide provides an in-depth overview of the physical and chemical properties of **methoxyammonium chloride**, detailed experimental protocols, and a visualization of its mechanism of action in a key biological pathway.

Physical and Chemical Properties

Methoxyammonium chloride is a white to off-white crystalline solid at room temperature.^[1] It is an organic halogenated compound and a quaternary ammonium salt.^[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly sealed container in a cool, dry place.^{[1][2][3]}

Table 1: Physical and Chemical Properties of **Methoxyammonium Chloride**

Property	Value	References
Molecular Formula	CH ₆ CINO	[1][4][5][6]
Molecular Weight	83.52 g/mol	[4][6][7]
Appearance	White to off-white crystalline powder	[1][3][8]
Melting Point	151-154 °C	[2][5][6][9][10][11][12]
Boiling Point	105-110 °C	[2][3][5][6][10][11][12]
Density	1.1 g/mL at 25 °C	[2][6][10][11][12]
Solubility	Soluble in water and alcohol. [1][2][3][8][12][13] Insoluble in ether and toluene.[8]	[1][2][3][8][12][13]
pH of aqueous solution	< 7.0	[1][8][10]

Chemical Reactivity and Stability

Methoxyammonium chloride is stable under normal temperatures and pressures.[3] However, it is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[1][14] When heated to decomposition, it emits toxic fumes of hydrogen chloride (HCl), ammonia (NH₃), and nitrogen oxides (NO_x).[1] In aqueous solutions, it behaves as an acid, containing moderate concentrations of hydrogen ions.[1][8][10]

The primary chemical utility of **methoxyammonium chloride** lies in its reaction with aldehydes and ketones to form O-methyl oximes.[4][8] This reaction is a cornerstone of its application in organic synthesis, serving as a method for protecting carbonyl groups or as an intermediate step in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][4]

Applications in Drug Development

In the realm of drug development, **methoxyammonium chloride** is utilized for several key purposes:

- **Synthesis of Drug Candidates:** It is used to introduce methoxyamine groups into molecules, which can improve the pharmacokinetic properties of potential drugs.[4]
- **Prodrug Formation:** Methoxyamine derivatives are explored for their potential as prodrugs.[4]
- **Anticancer Therapy:** As an inhibitor of the Base Excision Repair (BER) pathway, methoxyamine potentiates the cytotoxic effects of DNA-damaging anticancer agents.[15] By binding to apurinic/apyrimidinic (AP) sites in DNA, it blocks the repair process, leading to an accumulation of DNA damage and subsequent cell death.[4][15] This makes it a promising candidate for combination therapies in cancer treatment.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **methoxyammonium chloride**.

1. Synthesis of **Methoxyammonium Chloride**

This protocol describes a general method for the laboratory synthesis of **methoxyammonium chloride** from methoxyamine and hydrochloric acid.[4]

- **Materials:** Methoxyamine, anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran), hydrochloric acid (gas or concentrated solution), reaction flask, stirring apparatus, cooling bath, filtration apparatus, vacuum drying oven.
- **Procedure:**
 - Dissolve purified methoxyamine in an anhydrous solvent within a reaction flask equipped with a stirrer and placed in a cooling bath to control the temperature.[4]
 - Slowly bubble gaseous hydrochloric acid through the solution or add a concentrated hydrochloric acid solution dropwise while stirring continuously. This reaction is exothermic, and the temperature should be maintained at a low level (e.g., 0-10 °C) to prevent degradation of the product.[1][4]
 - Continue the addition of hydrochloric acid until the reaction is complete, indicated by the cessation of precipitate formation.[4]

- Collect the precipitated white crystalline solid of **methoxyammonium chloride** by filtration.[\[4\]](#)
- Wash the collected solid with a small amount of cold anhydrous solvent to remove any unreacted starting materials or byproducts.[\[4\]](#)
- Dry the purified **methoxyammonium chloride** under vacuum to remove any residual solvent.[\[4\]](#)

2. Determination of Melting Point

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound like **methoxyammonium chloride**.[\[5\]](#)[\[11\]](#)[\[14\]](#)

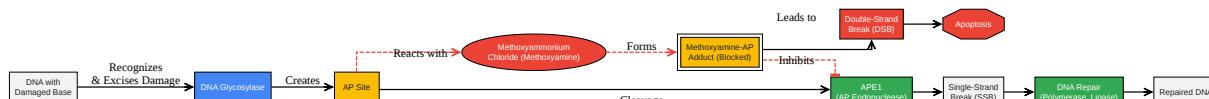
- Materials: **Methoxyammonium chloride**, capillary tubes (sealed at one end), melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.
- Procedure:
 - Finely powder a small amount of dry **methoxyammonium chloride**.
 - Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[\[11\]](#)
 - Place the capillary tube in the heating block of the melting point apparatus.[\[5\]](#)
 - Heat the sample rapidly to determine an approximate melting range.[\[5\]](#)
 - Allow the apparatus to cool.
 - Using a fresh sample, heat the apparatus again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[\[5\]](#)
 - Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[\[5\]](#)

3. Determination of Solubility

This protocol provides a qualitative method for determining the solubility of **methoxyammonium chloride** in various solvents.[9][16]

- Materials: **Methoxyammonium chloride**, test tubes, vortex mixer, various solvents (e.g., water, ethanol, diethyl ether, toluene).
- Procedure:
 - Place approximately 25 mg of **methoxyammonium chloride** into a small test tube.[9]
 - Add 0.75 mL of the solvent to be tested to the test tube in small portions.[9]
 - After each addition, vigorously shake or vortex the test tube for 1-2 minutes.[9][15]
 - Visually inspect the solution for the presence of undissolved solid against a contrasting background.
 - If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If any solid remains, it is considered insoluble or sparingly soluble.
 - Repeat the process for each solvent to be tested.

4. Reaction with an Aldehyde or Ketone (Oxime Formation)


This protocol describes a general procedure for the synthesis of an O-methyl oxime from **methoxyammonium chloride** and a carbonyl compound.[17][18][19]

- Materials: **Methoxyammonium chloride**, an aldehyde or ketone (e.g., benzaldehyde or acetone), a suitable solvent (e.g., ethanol or pyridine), a base (e.g., sodium acetate or pyridine, if the hydrochloride salt is used), reaction flask, stirring apparatus, heating mantle (if necessary), extraction and purification apparatus (e.g., separatory funnel, chromatography column).
- Procedure:
 - Dissolve the aldehyde or ketone in the chosen solvent in a reaction flask.

- Add an equimolar amount of **methoxyammonium chloride** to the solution. If using the hydrochloride salt, add a base to neutralize the HCl.
- Stir the reaction mixture at room temperature. Gentle heating may be required to facilitate the reaction.
- Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure to obtain the crude O-methyl oxime.
- Purify the crude product by a suitable method such as recrystallization or column chromatography.

Mechanism of Action: Inhibition of Base Excision Repair

Methoxyammonium chloride's role as a chemotherapeutic adjuvant stems from its ability to inhibit the Base Excision Repair (BER) pathway.^[15] This pathway is crucial for repairing single-base DNA damage caused by oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.^{[6][13][20]} Methoxyamine covalently binds to these AP sites, forming a stable adduct that is resistant to the next enzyme in the pathway, AP endonuclease (APE1).^{[3][6]} This blockage of the BER pathway leads to the accumulation of DNA single-strand breaks, which can be converted to cytotoxic double-strand breaks, ultimately inducing apoptosis.^[4]

[Click to download full resolution via product page](#)

Caption: Base Excision Repair pathway and inhibition by **Methoxyammonium chloride**.

Conclusion

Methoxyammonium chloride is a compound of significant interest to researchers in both chemistry and biology. Its well-defined physical and chemical properties, coupled with its straightforward reactivity and important biological activity, make it a valuable reagent. The experimental protocols provided herein offer a practical guide for its synthesis, characterization, and application. Furthermore, the visualization of its inhibitory effect on the Base Excision Repair pathway highlights its potential in the development of novel cancer therapeutics. As research continues, the utility of **methoxyammonium chloride** is likely to expand, solidifying its role as a key molecule in scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 2. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]

- 4. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. Methoxyammonium chloride Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. studylib.net [studylib.net]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methoxyammonium Chloride: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8796433#what-are-the-physical-and-chemical-properties-of-methoxyammonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com